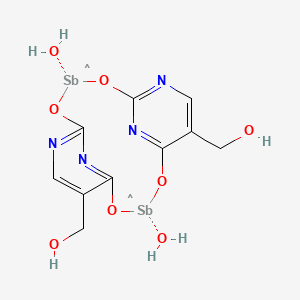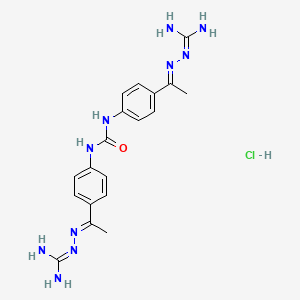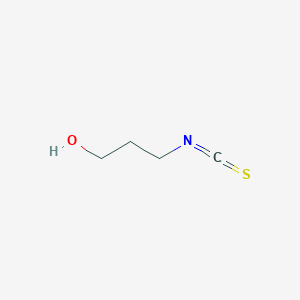![molecular formula C13H22NO2PS B14140957 N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide CAS No. 88834-18-8](/img/structure/B14140957.png)
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H22NO2PS. This compound is known for its unique structure, which includes a phosphanyl group and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with di(propan-2-yl)phosphine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, making it useful in catalysis. The sulfonamide group can interact with biological molecules, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Diallyl N,N-diisopropylphosphoramidite: Similar in structure but with allyl groups instead of the sulfonamide group.
Di-tert-butyl N,N-diisopropylphosphoramidite: Contains tert-butyl groups instead of the sulfonamide group.
Uniqueness
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of both the phosphanyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination makes it versatile for various applications in synthesis, catalysis, and potential biological activities .
Propiedades
Número CAS |
88834-18-8 |
|---|---|
Fórmula molecular |
C13H22NO2PS |
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
N-di(propan-2-yl)phosphanyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H22NO2PS/c1-10(2)17(11(3)4)14-18(15,16)13-8-6-12(5)7-9-13/h6-11,14H,1-5H3 |
Clave InChI |
CIPHMFXGTJNYJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NP(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


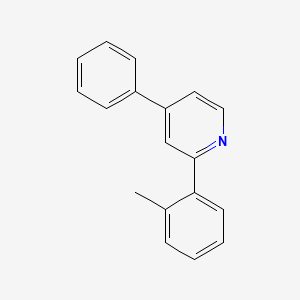
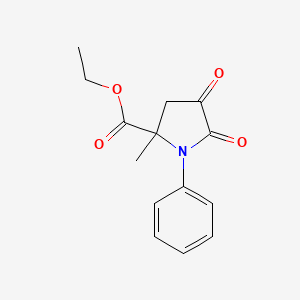
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)

![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
